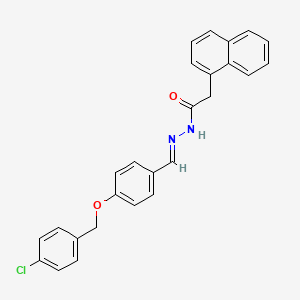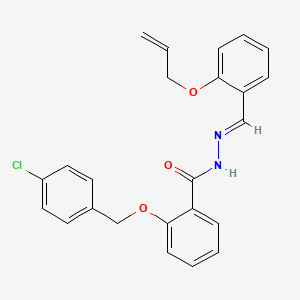
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of aromatic rings and functional groups, making it a versatile candidate for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-(1-naphthyl)acetic acid with hydrazine hydrate to form 2-(1-naphthyl)acetohydrazide.
Benzylidene Formation: This intermediate is then reacted with 4-((4-chlorobenzyl)oxy)benzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, efficacy, and safety in preclinical studies to determine its suitability for further development as a pharmaceutical agent.
Industry
In the industrial sector, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide may be used in the production of specialty chemicals, dyes, and polymers. Its chemical properties make it valuable for creating materials with specific characteristics.
作用機序
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-naphthyl)acetohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-phenyl)acetohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties
特性
CAS番号 |
764653-78-3 |
|---|---|
分子式 |
C26H21ClN2O2 |
分子量 |
428.9 g/mol |
IUPAC名 |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C26H21ClN2O2/c27-23-12-8-20(9-13-23)18-31-24-14-10-19(11-15-24)17-28-29-26(30)16-22-6-3-5-21-4-1-2-7-25(21)22/h1-15,17H,16,18H2,(H,29,30)/b28-17+ |
InChIキー |
LXKRNLASYLBZCF-OGLMXYFKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015676.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12015679.png)


![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015692.png)

![(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015703.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015705.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12015714.png)

